molecular formula C19H18N10O B2988923 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1798660-83-9

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2988923
CAS No.: 1798660-83-9
M. Wt: 402.422
InChI Key: PUHNKNOSNPKRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole ring, linked via a piperazine bridge to a methanone group bearing a 2-phenyl-1,2,3-triazole moiety. This structure integrates multiple pharmacophoric elements:

  • Pyrimidine and triazole rings: Known for hydrogen-bonding interactions with biological targets, enhancing binding affinity .
  • Piperazine linker: Improves solubility and bioavailability by introducing basic nitrogen atoms .
  • Phenyl-triazole group: Contributes to aromatic stacking and hydrophobic interactions .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N10O/c30-19(16-11-23-29(25-16)15-4-2-1-3-5-15)27-8-6-26(7-9-27)17-10-18(22-13-21-17)28-14-20-12-24-28/h1-5,10-14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHNKNOSNPKRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to reduced estrogen production, which is a common strategy in the treatment of hormone-dependent cancers.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex molecule that incorporates multiple pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with relevant research findings.

Structure and Composition

The compound consists of a piperazine core connected to two triazole rings and a pyrimidine moiety. The structural formula can be represented as follows:

C19H20N8OC_{19}H_{20}N_{8}O

This structure suggests a potential for diverse interactions with biological targets due to the presence of nitrogen-rich heterocycles.

Antimicrobial Activity

Research Findings : The compound has been evaluated for its antimicrobial properties against various pathogens. A study indicated that derivatives of triazole compounds exhibit significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM, indicating strong inhibitory effects on bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenIC50 (μM)
Compound AM. tuberculosis1.35
Compound BE. coli0.68
Compound CS. aureus2.96

Anticancer Activity

Cytotoxicity Studies : The compound's cytotoxic effects have been assessed against various cancer cell lines. For instance, compounds related to triazole structures have shown promising antiproliferative activity against cancer cells with GI50 values ranging from 22 nM to 31 nM .

Case Study : In a recent study, a series of triazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The most potent derivatives were found to act as multi-target inhibitors affecting pathways involved in cell growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The presence of the triazole ring allows for the formation of hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be influenced by modifications in its structure. For example, substituents on the phenyl ring can significantly affect its biological activity. Studies have shown that electron-donating groups enhance antimicrobial properties while maintaining low toxicity towards human cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a class of piperazine-linked triazole derivatives. Key structural analogs and their properties are summarized below:

Compound ID/Name Core Structure Substituents Molecular Weight (g/mol) Physical State Activity Observed
Target Compound Pyrimidine + 1,2,4-triazole + piperazine 2-Phenyl-1,2,3-triazole ~450 (estimated) Not reported Not available
Compound 8p Imidazo-pyridine + piperazine 4-Methoxy-2-nitrophenyl on triazole; chloro-methylimidazo-pyridine ~550 (calculated) Solid (104–105°C) Antileishmanial/antitrypanosomal
Compound 10a Imidazo-pyridine + piperazine Propyl-triazole; dimethylimidazo-pyridine ~450 (calculated) Liquid Moderate bioactivity
Compound 11a Piperazine + triazole Cyclopropyl-triazole ~400 (calculated) Solid Not reported
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Pyrimidine + 1,2,4-triazole + piperazine 3-Trifluoromethylphenyl 417.4 Not reported Not available
Key Observations:
  • Substituent Impact : The phenyl-triazole group in the target compound may enhance lipophilicity compared to analogs with alkyl or cyclopropyl substituents (e.g., 10a, 11a). However, trifluoromethylphenyl in increases hydrophobicity further .
  • Bioactivity : Compounds with nitro or methoxy groups on aromatic rings (e.g., 8p) show higher antileishmanial activity, suggesting electron-withdrawing groups may improve efficacy .

Pharmacological Implications

  • Antiparasitic Activity: Analogs like 8p demonstrate that triazole-piperazine hybrids disrupt parasitic enzyme systems (e.g., trypanothione reductase in Leishmania) . The target compound’s pyrimidine-triazole core may similarly target nucleotide biosynthesis pathways.
  • Cancer Relevance: highlights triazole-containing compounds as ferroptosis inducers in oral squamous cell carcinoma (OSCC). The target compound’s phenyl-triazole group could modulate redox pathways, though direct evidence is lacking .
  • Metabolic Stability : Piperazine-linked compounds often exhibit improved metabolic stability due to reduced cytochrome P450 interactions, as seen in compound 21 (thiophene variant) .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity or biological activity?

The compound contains a piperazine core linked to a pyrimidine-triazole moiety and a phenyl-triazole methanone group . The triazole rings (1,2,4- and 1,2,3-triazole) contribute to π-π stacking and hydrogen bonding, critical for target binding. The pyrimidine ring’s electron-deficient nature enhances electrophilic reactivity, while the piperazine core provides conformational flexibility for receptor interactions .

Q. What synthetic routes are commonly used to prepare this compound?

A modular approach is often employed:

  • Step 1 : Synthesize the pyrimidine-triazole fragment via nucleophilic substitution (e.g., 6-chloropyrimidine with 1H-1,2,4-triazole) .
  • Step 2 : Functionalize piperazine at the 4-position using coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Attach the phenyl-triazole methanone via carbonylative cross-coupling . Purity is ensured through column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (1H/13C) : Assigns proton environments (e.g., triazole protons at δ 8.2–8.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~495) .
  • XRD : Resolves crystal packing and stereoelectronic effects, as demonstrated for analogous triazole-pyrimidine systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrimidine-triazole coupling step?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (Xantphos) to enhance C–N bond formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of heterocyclic intermediates .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ FTIR to identify side products (e.g., dehalogenated byproducts) .

Q. What strategies resolve discrepancies in NMR data under varying solvent conditions?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent-induced shifts.
  • Temperature Control : Perform variable-temperature NMR to assess dynamic effects (e.g., piperazine ring flipping) .
  • 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to confirm spatial arrangement .

Q. How to design assays for evaluating this compound’s bioactivity against kinase targets?

  • Enzyme Inhibition Assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, JAK2) to measure IC₅₀ values .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) with ATP-competitive inhibition controls .
  • Docking Studies : Perform molecular dynamics simulations using PDB structures (e.g., 4HVP) to predict binding modes .

Q. What computational methods predict metabolic stability of this compound?

  • In Silico Tools : Use SwissADME to assess CYP450 metabolism hotspots (e.g., triazole rings prone to oxidation) .
  • MD Simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to identify labile sites .

Data Contradiction and Validation

Q. How to address conflicting HPLC purity results between batches?

  • Method Standardization : Use a C18 column with isocratic elution (ACN:H₂O + 0.1% TFA) at 1 mL/min .
  • Spiking Experiments : Add synthetic impurities (e.g., des-triazole analog) to confirm retention times .
  • Orthogonal Validation : Cross-check with LC-MS and 1H NMR integration .

Q. Why might X-ray crystallography fail for this compound, and how to mitigate this?

  • Crystallization Challenges : The flexible piperazine core may hinder lattice formation. Use solvent vapor diffusion with DCM/hexane to slow crystallization .
  • Alternative Techniques : If XRD fails, employ cryo-EM or SAXS for low-resolution structural insights .

Methodological Resources

  • Synthetic Protocols : (pyrimidine coupling), (NMR/MS characterization).
  • Structural Analysis : (XRD), (docking).
  • Bioactivity Design : (kinase assays), (cellular models).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.